Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate
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Overview
Description
Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate is a fluorinated thiophene derivative. Fluorinated thiophenes are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of a fluorine atom in the thiophene ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated thiophenes typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F2). this process is not selective due to the extreme reactivity of molecular fluorine . Another approach involves the use of electrophilic monofluorinating reagents such as gaseous SF3+, which is generated by electron ionization of sulfur hexafluoride .
Industrial Production Methods
Industrial production of fluorinated thiophenes often relies on transformations of iodonium salts. For example, 2-thienyliodonium salts can be treated with potassium fluoride and heated to produce fluorothiophenes . This method offers better selectivity and yields compared to direct fluorination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of soluble semiconductors, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorothiophene-2-carbaldehyde: Another fluorinated thiophene derivative with similar chemical properties.
5-(2-Fluoro-phenyl)-thiophene-2-carbaldehyde: A compound with a fluorine atom on the phenyl ring, offering different reactivity and applications.
Uniqueness
Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate is unique due to its sulfonamide group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H12FNO4S2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H12FNO4S2/c1-2-19-13(16)9-5-3-4-6-10(9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3 |
InChI Key |
RWILOQSBJXPBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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